![molecular formula C16H15ClN6S B245907 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using this compound in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, its low solubility in water can pose a challenge in certain experiments.
Orientations Futures
There are several potential future directions for research on this compound. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of nanotechnology, as it has been shown to exhibit significant antimicrobial activity against various bacteria and fungi.
In conclusion, 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields, including medicinal chemistry, antimicrobial research, and nanotechnology. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzaldehyde, isobutyl hydrazine, and 2-(4-chlorophenyl)-1,3-thiazolidin-4-one in the presence of triethylamine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
The compound has shown potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. It has also been studied for its antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C16H15ClN6S |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15ClN6S/c1-9(2)7-12-8-13(19-18-12)14-20-21-16-23(14)22-15(24-16)10-3-5-11(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,19) |
Clé InChI |
ODFGRAQJCMTNGC-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




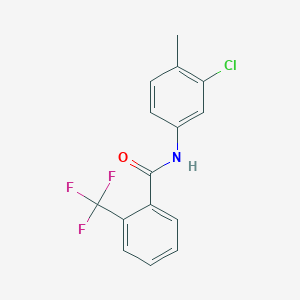
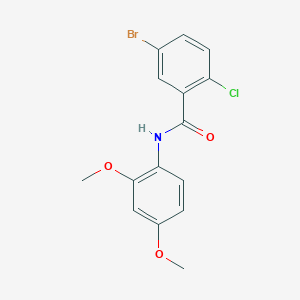
![1-Benzyl-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B245835.png)
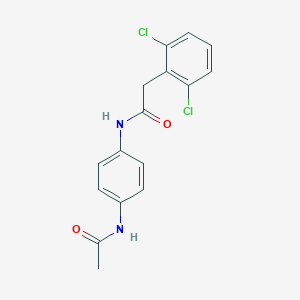
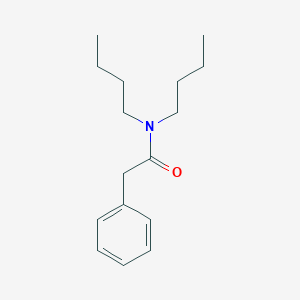
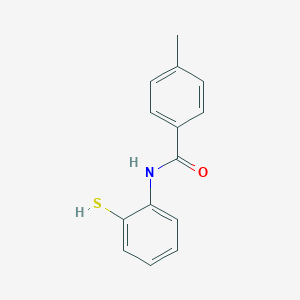

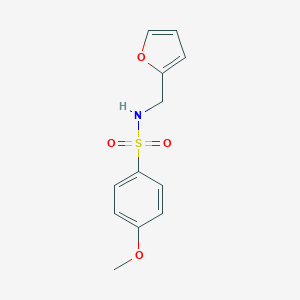
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)